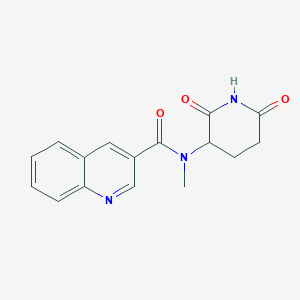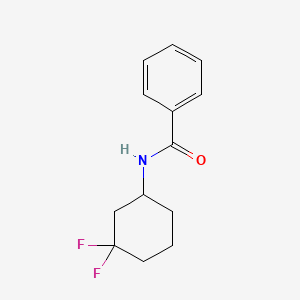
N-(3,3-difluorocyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-difluorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol.
Vorbereitungsmethoden
The synthesis of N-(3,3-difluorocyclohexyl)benzamide typically involves the reaction of 3,3-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
N-(3,3-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,3-difluorocyclohexyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,3-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N-(3,3-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:
N-(3,3-difluorocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)formamide: Contains a formamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)propionamide: Has a propionamide group instead of a benzamide group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15F2NO |
|---|---|
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
N-(3,3-difluorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-4-7-11(9-13)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) |
InChI-Schlüssel |
HGHUKUXMTIBDIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


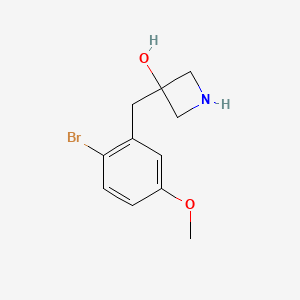
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)



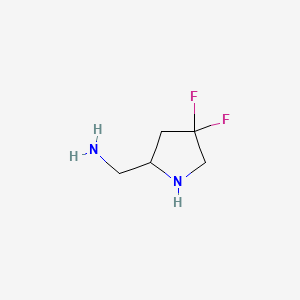


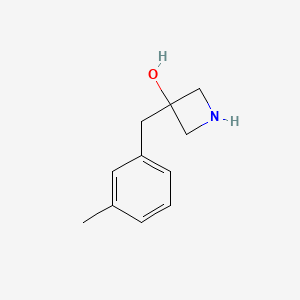
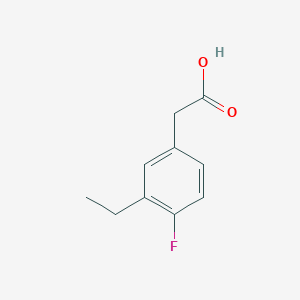
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
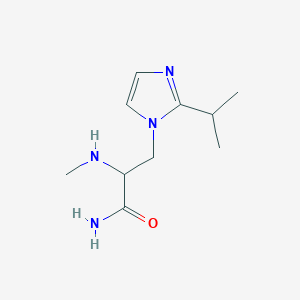
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
